molecular formula C7H15Cl2FN2 B1531202 (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride CAS No. 1807939-68-9

(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride

Cat. No.: B1531202
CAS No.: 1807939-68-9
M. Wt: 217.11 g/mol
InChI Key: QEPKJBTUTOXIBN-JFYKYWLVSA-N
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Description

(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2FN2 and its molecular weight is 217.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

The compound "(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride" is related to a broader class of compounds utilized in the synthesis of quinolone antibacterial agents. Research efforts in this area have primarily focused on exploring the synthesis and structure-activity relationships (SAR) of quinolone derivatives to enhance their antibacterial efficacy. For instance, the synthesis of 7,8-disubstituted quinolines and 1,8-naphthyridines with various piperazine side chains has been evaluated for antibacterial activity, revealing that certain substitutions at the 7-position and the nature of substituents significantly influence antibacterial potency and spectrum Sánchez et al., 1988.

Antibacterial Efficacy and Molecular Insights

Studies have detailed the structural features of quinolones that govern their antibacterial effectiveness and have identified modifications that could potentially reduce undesirable side effects while maintaining or enhancing antimicrobial activity. Notably, substituents at the C-7 position, such as piperazine and its derivatives, play a crucial role in determining the activity spectrum, potency, and pharmacokinetic properties of these compounds Domagala, 1994.

Metabolism and Pharmacological Properties

Research has also delved into the metabolism and pharmacological properties of quinolone derivatives. For instance, the metabolism of certain piperazine-substituted dihydrobenzoxazepines has been studied in animals to understand the biotransformation and excretion of these compounds, providing valuable insights into their pharmacokinetics and potential therapeutic applications Dreyfuss et al., 1971.

Properties

IUPAC Name

(7S,8aS)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPKJBTUTOXIBN-JFYKYWLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H](C[C@H]2CN1)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-68-9
Record name (7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
Reactant of Route 2
(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
Reactant of Route 3
(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
Reactant of Route 4
(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
Reactant of Route 5
(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
Reactant of Route 6
(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride

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